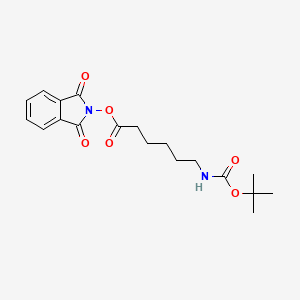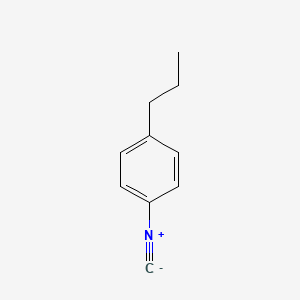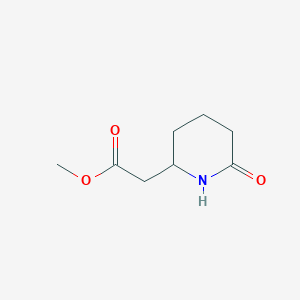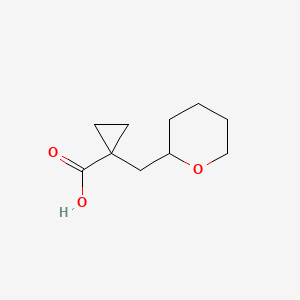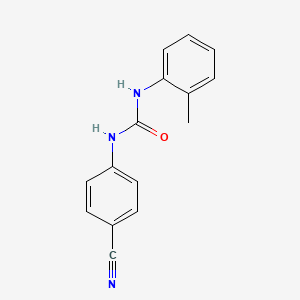
1-Fluoro-2-nitroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-nitroethane is an organic compound with the molecular formula C2H4FNO2 It is a member of the nitroalkane family, characterized by the presence of both a nitro group (-NO2) and a fluorine atom attached to an ethane backbone
Vorbereitungsmethoden
1-Fluoro-2-nitroethane can be synthesized through several methods. One common approach involves the reaction of ethyl halides with silver nitrite or sodium nitrite. For instance, ethyl bromide can react with sodium nitrite in the presence of a solvent to yield this compound . Another method involves the fluorination of nitroethane using a fluorinating agent such as hydrogen fluoride or a fluorine gas . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
1-Fluoro-2-nitroethane undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation: The compound can be oxidized to form nitroethanol or other oxidized derivatives under specific conditions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, sodium hydroxide, and various oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-nitroethane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: The compound is used in the study of biochemical pathways and the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-fluoro-2-nitroethane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s reactivity and stability, affecting its overall biological activity . The pathways involved often include redox reactions and nucleophilic substitutions, which are critical in its biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-nitroethane can be compared with other nitroalkanes and fluorinated compounds:
Nitroethane: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluoroethanol: Contains a hydroxyl group instead of a nitro group, leading to different reactivity and applications.
1,1,1-Trifluoro-2-nitroethane: Contains additional fluorine atoms, which can significantly alter its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C2H4FNO2 |
|---|---|
Molekulargewicht |
93.06 g/mol |
IUPAC-Name |
1-fluoro-2-nitroethane |
InChI |
InChI=1S/C2H4FNO2/c3-1-2-4(5)6/h1-2H2 |
InChI-Schlüssel |
ABVGGNSBUIXEKU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CF)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


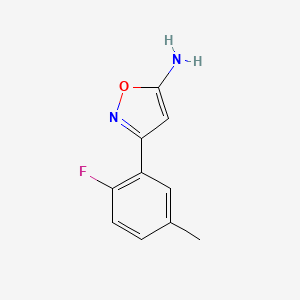


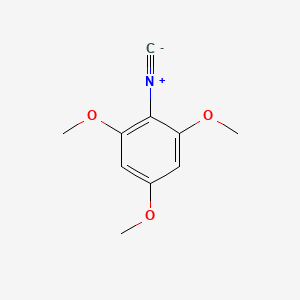
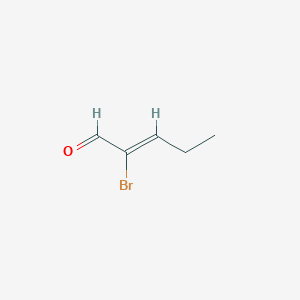
![tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B13570921.png)
![1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13570925.png)
![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)
